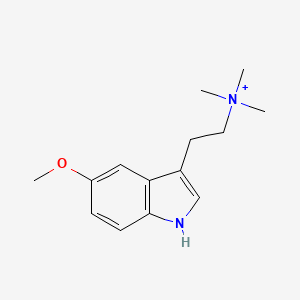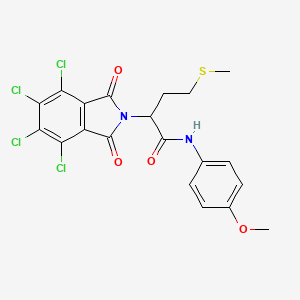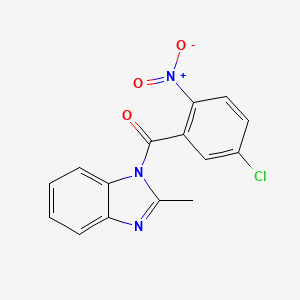![molecular formula C25H31ClN4O3 B12463896 N-(4-butylphenyl)-N'-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B12463896.png)
N-(4-butylphenyl)-N'-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-BUTYLPHENYL)-N’-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-N’-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-butylphenylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and ethylenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-BUTYLPHENYL)-N’-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-BUTYLPHENYL)-N’-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-BUTYLPHENYL)-N’-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibric acid: A compound with a similar chlorobenzoyl group.
Clofibrate: Another compound with structural similarities.
Bezafibrate: Shares some functional groups with the target compound.
Uniqueness
Its structural complexity and versatility make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C25H31ClN4O3 |
|---|---|
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
N'-(4-butylphenyl)-N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C25H31ClN4O3/c1-2-3-6-19-9-11-20(12-10-19)28-24(32)23(31)27-13-14-29-15-17-30(18-16-29)25(33)21-7-4-5-8-22(21)26/h4-5,7-12H,2-3,6,13-18H2,1H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
YOCIFCLJPNHSQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)

![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12463846.png)

![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)
![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)

